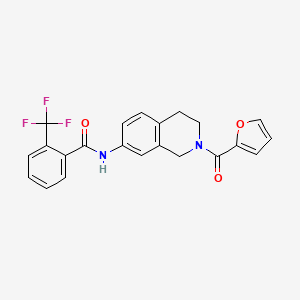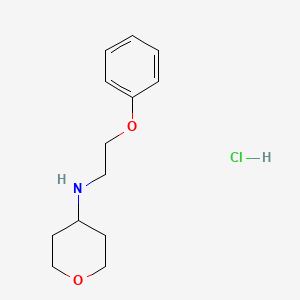![molecular formula C17H22BrN3O6 B3000860 tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate CAS No. 2377920-24-4](/img/structure/B3000860.png)
tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H22BrN3O6 and its molecular weight is 444.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- tert-Butyl piperazine derivatives have been synthesized and characterized using various spectroscopic methods. Their structures were confirmed by X-ray diffraction analysis. These compounds, including tert-butyl piperazine-1-carboxylate derivatives, have been found to exhibit moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Molecular Structure Analysis :
- The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, providing insights into bond lengths and angles typical for piperazine-carboxylate structures (Mamat et al., 2012).
Biological Evaluation :
- Some tert-butyl piperazine-1-carboxylate derivatives have been synthesized and evaluated for their in vitro antibacterial and anthelmintic activity. One compound exhibited poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Crystal Structure and Computational Analysis :
- The crystal structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate has been studied along with DFT calculations, revealing the stability of its molecular structure and conformations (Yang et al., 2021).
Synthetic Applications :
- tert-Butyl piperazine-1-carboxylate derivatives have been synthesized as intermediates for the production of biologically active compounds, such as benzimidazole compounds (Ya-hu, 2010).
These findings indicate that tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate and its derivatives are valuable in various fields of chemistry and biology, particularly in the synthesis of new chemical entities and the study of their biological activities.
The scientific research applications of this compound are diverse and include its use in synthetic chemistry, molecular structure analysis, and biological evaluation. Below are some key findings from recent research:
Synthesis and Characterization :
- tert-Butyl piperazine derivatives have been synthesized and characterized using various spectroscopic methods. Their structures were confirmed by X-ray diffraction analysis. These compounds, including tert-butyl piperazine-1-carboxylate derivatives, have been found to exhibit moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Molecular Structure Analysis :
- The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, demonstrating typical bond lengths and angles for this class of piperazine-carboxylate compounds (Mamat et al., 2012).
Biological Activity :
- Certain tert-butyl piperazine-1-carboxylate derivatives have been explored for their potential in antimalarial activity. The structures and activities of these compounds suggest the importance of specific molecular configurations and intermolecular interactions for generating biological activity (Cunico et al., 2009).
Chemical Properties and Reactions :
- Piperazine derivatives, including tert-butyl piperazine-1-carboxylate, have been used in various chemical reactions, demonstrating their versatility as intermediates in organic synthesis. This includes their role in cascade reactions and their utility in synthesizing biologically active compounds (Ivanov, 2020).
Propiedades
IUPAC Name |
tert-butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O6/c1-17(2,3)27-16(23)20-8-6-19(7-9-20)15(22)11-26-14-5-4-12(21(24)25)10-13(14)18/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXUZSSUIQSKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3000777.png)
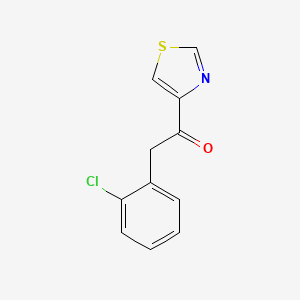
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3000782.png)
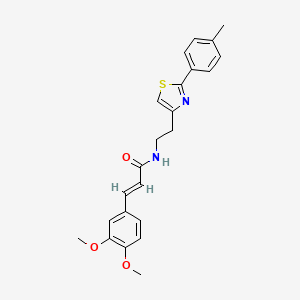
![(2-Nitrophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3000786.png)
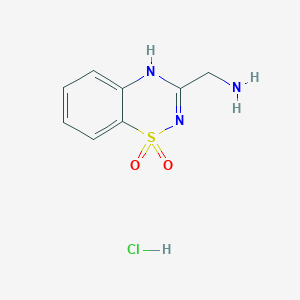
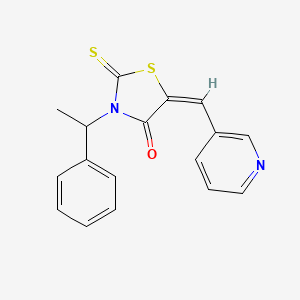
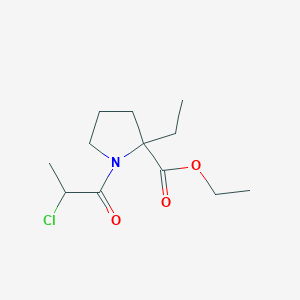
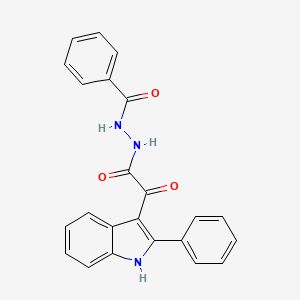
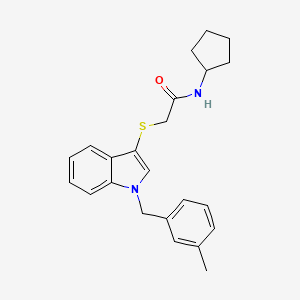
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B3000796.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3000798.png)
